molecular formula C24H29N3O2 B2987108 2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide CAS No. 1206987-68-9

2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide

Cat. No.: B2987108
CAS No.: 1206987-68-9
M. Wt: 391.515
InChI Key: DAKHWGDEGFKGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]imidazole core substituted with a methyl group at the 1-position and a cyclohexylmethyl-acetamide moiety at the 2-position. The acetamide chain is further modified with a 4-methoxyphenyl group, imparting distinct electronic and steric properties. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazole- or quinoline-linked benzoimidazole acetamides) demonstrate diverse pharmacological activities, such as quorum sensing inhibition (QSI) and antimicrobial properties .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-27-22-6-4-3-5-21(22)26-24(27)19-11-7-18(8-12-19)16-25-23(28)15-17-9-13-20(29-2)14-10-17/h3-6,9-10,13-14,18-19H,7-8,11-12,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKHWGDEGFKGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Benzimidazole derivatives have been known to form stable complexes with metal ions, which could potentially influence their interaction with targets.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure

The compound features a complex structure that includes:

  • A methoxyphenyl group.
  • A benzo[d]imidazole moiety.
  • A cyclohexyl substituent linked to an acetamide group.

This structural diversity is expected to contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 25.72 ± 3.95 μM against the MCF cell line, indicating its potential as an anticancer agent .
    • In vivo studies have shown that this compound can suppress tumor growth in mice models, suggesting its efficacy in a biological context .
  • Mechanism of Action
    • The compound appears to induce apoptosis in cancer cells through mechanisms that may involve the inhibition of tubulin polymerization. This is critical as it disrupts the mitotic spindle formation necessary for cell division .
    • Additionally, it has been noted to inhibit cyclooxygenase (COX) enzymes, which are implicated in tumor progression and inflammation .
  • Structure-Activity Relationships (SARs)
    • Variations in substituents on the benzimidazole and phenyl rings have shown to affect potency and selectivity towards cancer cell lines. For instance, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Data Table: Biological Activity Summary

Activity TypeResult/EffectIC50 ValueReference
Anticancer (MCF)Cytotoxicity25.72 ± 3.95 μM
Tubulin InhibitionPolymerization Inhibition0.4 µM
COX InhibitionCOX-2 Inhibition3.11 ± 0.41 μM
Apoptosis InductionIncreased apoptosisN/A

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies :
    • A study demonstrated that treatment with the compound resulted in a marked increase in apoptotic cells within treated populations compared to controls, suggesting effective induction of programmed cell death .
  • In Vivo Studies :
    • Tumor-bearing mice treated with the compound exhibited reduced tumor sizes and improved survival rates compared to untreated controls, reinforcing its potential as an effective therapeutic agent against cancer .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s structure combines a lipophilic cyclohexylmethyl group with an electron-donating methoxyphenyl substituent. Key comparisons with analogs include:

Compound Name / ID Core Structure Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound Benzo[d]imidazole 1-Methyl, 2-(cyclohexylmethyl-acetamide), 4-methoxyphenyl N/A ~3.5*
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p) Benzo[d]imidazole + triazole 4-Nitrophenyl (electron-withdrawing) 283–285 ~2.8
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (30065-36-2) Benzo[d]imidazole + thioether 4-Methoxyphenyl, thioether linkage N/A ~3.0
N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)-2-(4-propyl-1H-1,2,3-triazol-1-yl)acetamide (7a) Benzo[d]imidazole + triazole 5,6-Dimethyl (enhanced lipophilicity), propyl triazole 241–243 ~3.2
2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (9m) Benzo[d]imidazole + quinoline Quinoline-thioether, 4-methoxyphenyl 191–193 ~4.0

Notes:

  • The cyclohexylmethyl group in the target compound likely increases lipophilicity compared to triazole or thioether-linked analogs .
  • Electron-donating methoxy groups (target, 9m) may enhance solubility relative to nitro-substituted analogs (6p) .

Key Differences :

  • Triazole-linked analogs (6p, 7a) require click chemistry (azide-alkyne cycloaddition), unlike the target compound’s cyclohexylmethyl group .
  • Thioether-containing analogs (9m, 30065-36-2) utilize sulfur nucleophiles, which are absent in the target’s synthesis .

Key Insights :

  • Electron-Withdrawing Groups : Nitro (6p) and trifluoromethyl (6o) substituents enhance QSI activity, likely due to improved target (LasR receptor) binding .
  • Lipophilic Groups: Long alkyl chains (e.g., nonyl in 7d) may improve membrane permeability but reduce solubility .

Docking and Binding Mode Predictions

Molecular docking studies for compound 6p () suggest strong interactions with the LasR receptor’s hydrophobic pocket via the nitro group and triazole ring . For the target compound:

  • The cyclohexylmethyl group may occupy a deeper hydrophobic region of the receptor.
  • The methoxyphenyl group could form π-π stacking or hydrogen bonds with polar residues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.